molecular formula C21H23N3O3 B2692276 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 836691-67-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2692276
CAS No.: 836691-67-9
M. Wt: 365.433
InChI Key: BIQRNRNPIKUVBQ-UHFFFAOYSA-N
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Description

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule that features a benzimidazole core linked to a piperidine ring and a dimethoxyphenyl group. This structure is significant due to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with. Some benzimidazole derivatives have been found to exhibit various biological activities such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Future Directions

Benzimidazoles continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust catalysts and reagents.

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)phenylmethanone
  • (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

Uniqueness

The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone lies in its combination of a benzimidazole core with a piperidine ring and a dimethoxyphenyl group. This specific arrangement enhances its pharmacological properties, making it more effective in interacting with biological targets compared to similar compounds .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-18-8-7-15(13-19(18)27-2)21(25)24-11-9-14(10-12-24)20-22-16-5-3-4-6-17(16)23-20/h3-8,13-14H,9-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRNRNPIKUVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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